molecular formula C16H26BN3O2 B1304616 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine CAS No. 832114-09-7

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Cat. No.: B1304616
CAS No.: 832114-09-7
M. Wt: 303.2 g/mol
InChI Key: CERIBIOLVVNLDM-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS: 918524-63-7) is a boronic ester-containing compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its structure features a piperazine ring linked to a pyridinyl-boronate moiety, enabling versatile applications in medicinal chemistry and materials science. This article compares its structural, synthetic, and functional properties with closely related analogs.

Properties

IUPAC Name

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-6-7-18-14(12-13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERIBIOLVVNLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377755
Record name 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832114-09-7
Record name 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylpiperazin-1-yl)pyridine-4-boronic acid, pinacol ester
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Preparation Methods

Formation of the Pyridine-Piperazine Core

The compound’s core structure consists of a pyridine ring substituted at the 2-position with a piperazine moiety, which is methylated at the nitrogen. The synthesis typically begins with a suitably substituted pyridine precursor, such as 5-bromo-2-(4-Boc-piperazin-1-yl)pyridine or related derivatives. The piperazine ring is introduced either by nucleophilic substitution or cyclization reactions involving amine precursors.

Introduction of the Boronic Ester Group (Dioxaborolane)

The critical step in the preparation is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety on the pyridine ring. This is commonly achieved via a palladium-catalyzed borylation reaction, often employing bis(pinacolato)diboron as the boron source. The reaction proceeds under inert atmosphere, typically in solvents such as tetrahydrofuran or N,N-dimethylformamide, with bases like sodium carbonate or triethylamine facilitating the process.

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a pivotal method used to couple the boronic ester intermediate with aryl or heteroaryl halides, enabling the formation of the final compound. Palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride are employed under reflux conditions, often in mixed aqueous-organic solvents, to achieve high yields.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Catalysts Solvent Temperature Atmosphere Yield (%) Notes
1 Borylation of 5-bromo-2-(4-Boc-piperazin-1-yl)pyridine Bis(pinacolato)diboron, Pd catalyst (e.g., PdCl2(PPh3)2), Na2CO3 DMF/H2O Reflux (~100°C) Argon/Inert ~50 Reaction time ~3 h; inert atmosphere critical
2 Deprotection of Boc group (if used) Acidic conditions (e.g., TFA) DCM or similar Room temp Ambient Quantitative To expose free piperazine nitrogen
3 Methylation of piperazine nitrogen Methylating agent (e.g., methyl iodide) Suitable solvent Room temp Ambient High Ensures 1-methyl substitution
4 Purification Column chromatography (silica gel) Eluent: MeOH/DCM gradient Ambient Ambient - Final product purity >98% (GC)

Example experimental procedure: In one reported synthesis, 6-bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxopyridin-3-yl)methyl)-1-isopropyl-3-methyl-1H-indole-4-carboxamide was reacted with 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine in DMF with sodium carbonate and PdCl2(PPh3)2 catalyst under argon at reflux for 3 hours, yielding the desired product after extraction and chromatographic purification with a 50% isolated yield.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound involves optimization of reaction parameters to maximize yield and purity while minimizing cost and environmental impact. Batch or continuous flow reactors are employed to maintain precise control over temperature, mixing, and reaction time. Purification typically involves crystallization and chromatographic techniques to achieve >98% purity suitable for pharmaceutical applications.

Summary of Preparation Methods

Preparation Aspect Description
Starting Materials 5-Bromo-2-(4-Boc-piperazin-1-yl)pyridine or similar pyridine derivatives
Key Reactions Palladium-catalyzed borylation (Suzuki-Miyaura coupling), methylation, deprotection
Catalysts PdCl2(PPh3)2, Pd(PPh3)4, or related Pd(0)/Pd(II) complexes
Solvents DMF, THF, water mixtures
Bases Sodium carbonate, triethylamine
Atmosphere Inert (argon or nitrogen)
Temperature Reflux (~100°C) for borylation and coupling
Purification Silica gel chromatography, crystallization
Typical Yield 40-60% depending on scale and conditions
Purity >98% (GC or HPLC analysis)

Research Findings and Optimization Notes

  • The use of bis(pinacolato)diboron as the boron source is preferred due to its stability and ease of handling.
  • Reaction times of 2-4 hours under reflux conditions provide optimal conversion.
  • Inert atmosphere is essential to prevent catalyst deactivation and side reactions.
  • The choice of base influences the reaction rate and yield; sodium carbonate is commonly used for aqueous-organic systems.
  • Methylation of the piperazine nitrogen is typically performed post-borylation to avoid interference with the catalytic cycle.
  • Purification by column chromatography using methanol/dichloromethane gradients effectively removes impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine in targeting specific cancer pathways:

  • CDK Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Its interaction with CDK6 has been documented to bind effectively to the kinase-inactive conformation, suggesting its role in cancer therapeutics targeting cell proliferation pathways .

Neuropharmacology

In neuropharmacology, derivatives of this compound have been investigated for their potential effects on neurotransmitter systems. The piperazine structure is known to interact with various receptors in the central nervous system:

  • Dopaminergic and Serotonergic Activity : Compounds similar to this one have been explored for their ability to modulate dopamine and serotonin receptors, making them candidates for the treatment of mood disorders and schizophrenia .

Building Block for Complex Molecules

The unique boron-containing functional group allows for its use as a versatile building block in organic synthesis:

  • Suzuki Coupling Reactions : The compound can participate in Suzuki coupling reactions to form carbon-carbon bonds. This reaction is valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Ligands in Coordination Chemistry

The presence of nitrogen atoms in the piperazine and pyridine rings makes this compound an interesting ligand for coordination chemistry:

  • Metal Complex Formation : It can form stable complexes with transition metals, which can be utilized in catalysis or as precursors for materials with specific electronic properties .

Case Study 1: Development of CDK Inhibitors

A study focused on synthesizing analogs of this compound led to the discovery of potent CDK inhibitors. The modifications on the piperazine ring were crucial for enhancing selectivity towards CDK6 over other kinases. This study highlighted the importance of structural variations in optimizing biological activity .

Case Study 2: Synthesis of Novel Antidepressants

Research involving the modification of the piperazine structure resulted in new compounds that exhibited significant antidepressant-like effects in animal models. These findings suggest that derivatives of this compound could lead to new therapeutic options for depression .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition and as a reactive intermediate in chemical reactions. The piperazine and pyridine rings can interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in aromatic substitution (phenyl vs. pyridinyl), linker groups, and substituents. These variations influence reactivity, solubility, and biological activity.

Table 1: Molecular Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Purity (%) Source
Target Compound (918524-63-7) C₁₇H₂₇BN₄O₂ 302.23 Pyridin-2-yl, piperazine >98.0 TCI Chemicals
1-Methyl-4-[4-(dioxaborolan-2-yl)phenyl]piperazine (747413-21-4) C₁₇H₂₇BN₂O₂ 302.23 Phenyl, piperazine 95–98
tert-Butyl 4-(4-(dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate C₂₀H₃₂BN₃O₄ 389.30 Pyridin-2-yl, Boc-protected piperazine -
1-Methyl-4-((4-(dioxaborolan-2-yl)phenyl)sulfonyl)piperazine (1033743-79-1) C₁₇H₂₆BN₂O₄S 364.18 Phenylsulfonyl, piperazine 95

Key Observations :

  • Pyridine vs. Phenyl : The pyridin-2-yl group in the target compound introduces nitrogen-mediated electronic effects, enhancing coordination to transition metals in catalytic reactions compared to phenyl analogs .
  • Linker Groups : Sulfonyl () or benzyl () linkers reduce piperazine basicity, altering reactivity in nucleophilic substitutions .
  • Protective Groups : Boc-protected analogs () require deprotection for further functionalization, limiting their direct utility in multistep syntheses .

Key Observations :

  • Catalyst Efficiency : Pyridinyl-boronates exhibit higher reactivity with Pd catalysts due to nitrogen coordination, enabling lower catalyst loading .
  • Yield Variability : Sulfonyl-substituted analogs show reduced yields, likely due to steric hindrance and electron-withdrawing effects .

Key Observations :

  • The pyridinyl-boronate motif enhances target specificity in kinase inhibition due to π-stacking interactions with ATP-binding pockets .
  • Sulfonyl derivatives exhibit improved pharmacokinetic profiles but reduced blood-brain barrier penetration compared to non-sulfonated analogs .

Biological Activity

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS No. 761446-44-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H26BN3O2C_{16}H_{26}BN_3O_2 with a molecular weight of 290.21 g/mol. It features a piperazine ring substituted with both a pyridine and a dioxaborolane moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₆BN₃O₂
Molecular Weight290.21 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Results showed IC50 values ranging from 1.75 to 9.46 µM for these cell lines, indicating potent anti-proliferative effects compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 µM) .

The mechanism through which this compound exerts its biological effects appears to involve:

  • EGFR Inhibition : Similar compounds have shown the ability to inhibit EGFR phosphorylation, which is crucial in many cancers.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells by increasing caspase levels .
  • Cell Cycle Arrest : There is evidence that it can arrest the cell cycle at the G2/M phase.

Case Studies

Several case studies have highlighted the efficacy and safety profiles of this compound:

  • Study on Viral Infections : A related compound demonstrated antiviral activity against influenza viruses with significant reductions in viral load in infected mice. This suggests potential for broader antiviral applications .
  • Safety Profile : In toxicity studies conducted on healthy mice at doses up to 2000 mg/kg, no acute toxicity was observed, indicating a favorable safety profile for further development .

Q & A

Basic: What are the standard synthetic routes for preparing 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A common approach involves:

  • Reacting a piperazine-substituted pyridine boronic ester precursor with aryl halides under palladium catalysis. For example, microwave-assisted coupling (100°C, 40 min) using Pd(PPh₃)₄ (5 mol%) in a DMF/H₂O solvent system yields derivatives with ~64% efficiency .
  • Intermediate protection of the piperazine nitrogen with tert-butoxycarbonyl (Boc) groups is often employed to prevent side reactions, followed by deprotection under acidic conditions .
  • Purification via normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) ensures high purity .

Advanced: How can reaction conditions be optimized to improve yields in Suzuki-Miyaura couplings involving this compound?

Key optimization strategies include:

  • Catalyst screening : Pd(PPh₃)₄ is widely used, but alternative catalysts (e.g., PdCl₂(dppf)) may enhance efficiency in electron-deficient systems.
  • Solvent selection : Polar aprotic solvents like DMF improve solubility of boronic esters, while aqueous phases facilitate base delivery (e.g., K₃PO₄) .
  • Temperature control : Microwave irradiation reduces reaction times (e.g., 40 min vs. 12–24 hours conventionally) and minimizes decomposition .
  • Substrate stoichiometry : Equimolar ratios of boronic ester and aryl halide prevent excess reagent contamination .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed within 0.3 ppm error) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine CH₂ signals at δ 2.5–3.5 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry or bonding .
  • HPLC/TLC : Purity assessment (≥95%) using C18 columns or silica-based TLC with UV detection .

Advanced: How should researchers address discrepancies in spectroscopic data or unexpected byproducts?

  • HRMS calibration : Ensure instrument calibration with internal standards (e.g., sodium formate) to rule out mass accuracy errors .
  • Impurity profiling : Byproducts often arise from incomplete Boc deprotection or boronic ester hydrolysis. LC-MS/MS identifies hydrolyzed intermediates (e.g., free boronic acids) .
  • Reaction monitoring : In situ IR or Raman spectroscopy tracks reaction progress, identifying side reactions early .

Basic: What are the recommended handling and storage protocols for this compound?

  • Storage : Stable at –20°C under inert gas (argon) to prevent boronic ester hydrolysis. Desiccants (silica gel) mitigate moisture ingress .
  • Handling : Use gloveboxes for air-sensitive steps. PPE (nitrile gloves, P95 respirators) is mandatory due to potential respiratory irritancy .

Advanced: What role does this compound play in targeted drug discovery pipelines?

  • Intermediate for PROTACs : The piperazine-pyridine-boronic ester scaffold serves as a linker in proteolysis-targeting chimeras (PROTACs), enabling degradation of disease targets (e.g., WDR5) .
  • Kinase inhibitor development : Boronic esters enhance binding to ATP pockets in kinases, as seen in trypanocidal N-myristoyltransferase inhibitors .
  • Target engagement assays : Competitive binding studies using fluorescently tagged analogs validate target specificity .

Basic: How is the stability of this compound assessed under varying pH and temperature conditions?

  • Hydrolysis kinetics : Monitor boronic ester degradation via HPLC in buffered solutions (pH 2–9). Stability is optimal at pH 7.4 (physiological conditions) .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., melting points 137–142°C for analogs) .

Advanced: What computational methods support the design of derivatives based on this scaffold?

  • Density Functional Theory (DFT) : Predicts electronic effects of substituents on boronic ester reactivity .
  • Molecular docking : Screens piperazine-pyridine interactions with protein targets (e.g., dopamine D3 receptors) .
  • ADMET prediction : In silico tools (e.g., SwissADME) estimate solubility, permeability, and metabolic stability .

Basic: What safety precautions are necessary during synthesis and handling?

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃, DMF) .
  • Waste disposal : Quench palladium residues with EDTA solutions to prevent environmental contamination .

Advanced: How can researchers resolve challenges in crystallizing this compound for structural studies?

  • Solvent screening : High vapor-pressure solvents (e.g., diethyl ether) promote slow crystallization.
  • Co-crystallization : Additives (e.g., crown ethers) stabilize piperazine conformers for SHELX-compatible crystals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

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